Agmatinium(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

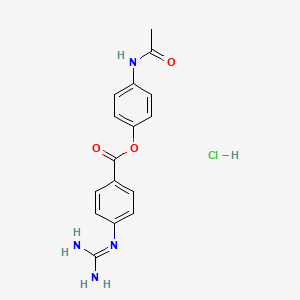

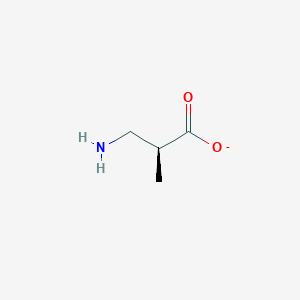

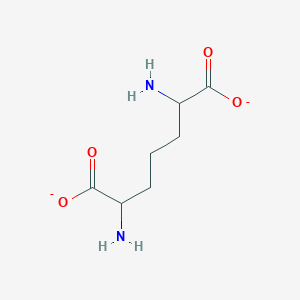

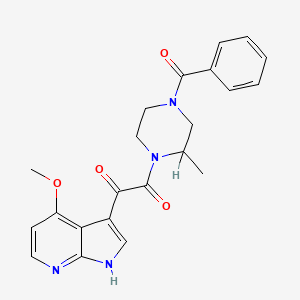

Agmatinium(2+) is the dication resulting from deprotonation of the amino and guanidino groups of agmatine; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of an agmatine.

Scientific Research Applications

Neuroprotective Role in Neurological Diseases

Agmatinium(2+), often referred to as agmatine, has been highlighted for its neuroprotective roles across a variety of neurological conditions. Studies have demonstrated agmatine's effectiveness in mitigating the effects of acute neurological events like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases such as Parkinson's and Alzheimer's. The underlying mechanisms for its neuroprotective action include antioxidation, anti-apoptosis, anti-inflammation, protection of the blood-brain barrier, and prevention of brain edema. While the safety profile and minimal adverse effects of agmatine underscore its therapeutic promise, the majority of evidence comes from experimental models, indicating a need for more clinical trials to establish widespread clinical use (Xu, Gao, Li, Shao, & Zhang, 2017).

Antimicrobial Properties and Applications

Agmatinium(2+) has also been investigated for its antimicrobial properties, particularly in the context of silver nanoparticles (AgNPs), which have been synthesized using green chemistry approaches. These AgNPs exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The interaction of AgNPs with bacterial cell membranes, leading to increased permeability and disruption of cellular functions, forms the basis of their bactericidal activity. This property has been leveraged in various applications including water and air purification, indicating a potential for agmatinium(2+)-based compounds in environmental and healthcare settings (Sharma, Yngard, & Lin, 2009).

Potential in Depression Therapy

The therapeutic potential of agmatine extends to the treatment of major depressive disorder, a prevalent psychiatric condition. Agmatine acts as a neuromodulator in the brain and has shown antidepressant effects in various studies. This review supports the investigation of agmatine as a novel antidepressant, highlighting the need for clinical trials to explore its benefits in treating depression and possibly other neurological disorders (Freitas, Neis, & Rodrigues, 2016).

Ice Nucleation and Environmental Applications

Agmatinium(2+), particularly in the form of silver iodide (AgI), has been extensively studied for its ice-nucleating abilities, which are of interest in atmospheric science and cloud seeding. Research has sought to understand the conditions under which AgI is most effective at nucleating ice, with findings suggesting enhanced efficiency when AgI particles are on the surface of droplets or exposed to high relative humidity. These insights contribute to the broader understanding of AgI's applications in weather modification and environmental management (Marcolli, Nagare, Welti, & Lohmann, 2016).

properties

Product Name |

Agmatinium(2+) |

|---|---|

Molecular Formula |

C5H16N4+2 |

Molecular Weight |

132.21 g/mol |

IUPAC Name |

4-azaniumylbutyl(diaminomethylidene)azanium |

InChI |

InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9)/p+2 |

InChI Key |

QYPPJABKJHAVHS-UHFFFAOYSA-P |

SMILES |

C(CC[NH+]=C(N)N)C[NH3+] |

Canonical SMILES |

C(CC[NH+]=C(N)N)C[NH3+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)

![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)